molecular formula C15H12ClFO3S B3038593 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone CAS No. 868255-93-0

3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone

Cat. No.: B3038593
CAS No.: 868255-93-0
M. Wt: 326.8 g/mol
InChI Key: LOGRIWROHCTKKW-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone is an organic compound with the molecular formula C15H12ClFO3S It is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a sulfonyl-propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroacetophenone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chlorobenzenesulfonyl chloride+4-FluoroacetophenoneBaseThis compound\text{4-Chlorobenzenesulfonyl chloride} + \text{4-Fluoroacetophenone} \xrightarrow{\text{Base}} \text{this compound} 4-Chlorobenzenesulfonyl chloride+4-FluoroacetophenoneBase​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
  • 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone
  • 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone

Uniqueness

3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGRIWROHCTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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